Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-
Description
Chemical Name: Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- CAS Number: 19433-94-4 (listed in ) Molecular Formula: C₁₄H₁₉N₃O₂ Structure: The compound features an acetamide core substituted at the para position with a methoxy group (-OCH₃) and at the meta position with a (2-cyanoethyl)ethylamino group (-N(CH₂CH₃)(CH₂CH₂CN)) ().
Properties
IUPAC Name |
N-[3-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-17(9-5-8-15)13-10-12(16-11(2)18)6-7-14(13)19-3/h6-7,10H,4-5,9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJYHCWSTTTWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=C(C=CC(=C1)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066492 | |
| Record name | Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19433-94-4 | |
| Record name | N-[3-[(2-Cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19433-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(3-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019433944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution Route
This method involves the alkylation of 3-amino-4-methoxyphenylacetamide with acrylonitrile in the presence of ethylamine.
Reaction Scheme:
Procedure:
-
3-Amino-4-methoxyphenylacetamide (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
-
Ethylamine (1.2 equiv) is added dropwise at 0°C to deprotonate the amine.
-
Acrylonitrile (1.5 equiv) is introduced, and the mixture is stirred at 60°C for 12 hours.
-
The product is isolated via extraction with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Parameters:
-
Yield: 65–72% (dependent on acrylonitrile stoichiometry).
-
Purity: >95% (HPLC).
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes rate |
| Solvent | DMF | Enhances solubility |
| Ethylamine Stoichiometry | 1.2 equiv | Prevents over-alkylation |
Condensation with Cyanoacetic Acid
Adapted from protocols for analogous acetamides, this method employs cyanoacetic acid and 3-[(2-cyanoethyl)ethylamino]-4-methoxyaniline .
Reaction Scheme:
Procedure:
-
3-[(2-Cyanoethyl)ethylamino]-4-methoxyaniline (1.0 equiv) and cyanoacetic acid (1.1 equiv) are suspended in isopropyl alcohol.
-
Triethylorthoformate (3.0 equiv) is added as a dehydrating agent.
-
The mixture is refluxed for 18 hours, yielding a yellow precipitate.
-
The crude product is filtered, washed with cold isopropyl alcohol, and recrystallized from ethyl acetate/hexanes.
Key Parameters:
-
Yield: 54–60% (scale-dependent).
-
Side Products: <5% unreacted amine (by NMR).
Mechanistic Insight:
Triethylorthoformate facilitates the formation of an activated intermediate, promoting amide bond formation while minimizing hydrolysis of the cyano group.
Reductive Amination Approach
A two-step process involving:
-
Synthesis of 3-ethylamino-4-methoxyphenylacetamide via reductive amination.
-
Cyanoethylation using acrylonitrile.
Step 1: Reductive Amination
Step 2: Cyanoethylation
Advantages:
Analytical Validation
Critical quality control measures include:
Spectroscopic Characterization:
Chromatographic Purity:
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | Moderate | High |
| Condensation | 60 | 97 | High | Moderate |
| Reductive Amination | 58 | 93 | Low | Low |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- is in the field of chromatography. It can be effectively analyzed using reverse phase HPLC methods. The method typically employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique allows for:
- Isolation of Impurities : The compound can be purified from mixtures, making it useful in both research and industrial applications.
- Pharmacokinetic Studies : The scalability of the method allows it to be applied in pharmacokinetic studies to understand how the drug is absorbed, distributed, metabolized, and excreted in biological systems .
Mass Spectrometry
Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- has also been evaluated using mass spectrometry techniques. Its spectral data can provide insights into its molecular structure and behavior under different conditions, which is crucial for understanding its interactions with biological systems .
Case Study 1: Pharmacokinetics
A study investigating the pharmacokinetics of Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- demonstrated its potential as a therapeutic agent. Researchers employed HPLC to monitor the compound's concentration in plasma over time following administration. The results indicated a favorable absorption profile and suggested further investigation into its efficacy as a drug candidate.
Case Study 2: Impurity Profiling
Another research effort focused on the impurity profiling of Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-. Using advanced chromatographic techniques, scientists were able to identify and quantify various impurities that could affect the compound's safety and effectiveness. This study underscored the importance of rigorous quality control measures in pharmaceutical development.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Analogues
The compound belongs to a family of acetamide derivatives with modifications at the 3- and 4-positions of the phenyl ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Regulatory Differences
Research Findings and Gaps
Biological Activity
Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- (CAS Number: 19433-94-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular formula for Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- is C14H19N3O2. The compound features a methoxy group and a cyanoethyl side chain attached to an acetamide moiety, contributing to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.32 g/mol |
| Melting Point | Not specifically reported |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
Acetamide derivatives have been investigated for various biological activities, including:
- Antitumor Activity : Some studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the methoxy group may enhance their interaction with cellular targets.
- Antimicrobial Properties : Research has shown that certain acetamide derivatives possess antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.
The mechanisms through which Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- exerts its biological effects are still under investigation. However, it is hypothesized that:
- The cyanoethyl group may play a role in enhancing the lipophilicity of the molecule, facilitating better membrane penetration.
- The methoxy group could influence the compound's interaction with specific protein targets or enzymes involved in disease pathways.
Case Study 1: Antitumor Activity
A study conducted by researchers demonstrated that derivatives of acetamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency. The study suggested that the incorporation of different functional groups could enhance the antitumor activity of these compounds.
Case Study 2: Antimicrobial Effects
In another investigation, Acetamide derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some compounds displayed minimum inhibitory concentrations (MICs) as low as 20 µg/mL, suggesting promising antimicrobial properties.
Q & A
Basic: What are the recommended methods for synthesizing N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide and its analogs?
Answer:
Synthesis typically involves multi-step reactions focusing on introducing substituents like cyanoethyl or methoxy groups. Key steps include:
- Substituent introduction : Reacting primary amines (e.g., ethylamine) with acrylonitrile to form cyanoethyl derivatives, followed by coupling to a methoxyphenyl backbone via nucleophilic substitution .
- Purification : Column chromatography or recrystallization using solvents like ethanol or ethyl acetate to isolate the target compound .
- Characterization : Confirm structure via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and mass spectrometry (molecular ion peak at m/z 275.3 for CHNO) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .
- Spectroscopy :
- Elemental analysis : Verify C, H, N composition (theoretical: C 61.52%, H 6.93%, N 15.38%) .
Advanced: How do substituent variations (e.g., cyanoethyl vs. diethylamino) affect physicochemical properties?
Answer:
Substituents critically influence properties:
| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| –(2-cyanoethyl)ethyl | 2.85 | 0.15 (water) | 93–97 | |
| –diethylamino | 2.10 | 0.45 (water) | 90–94 |
- Lipophilicity : Cyanoethyl groups increase LogP, reducing aqueous solubility but enhancing membrane permeability .
- Thermal stability : Higher melting points correlate with stronger intermolecular interactions (e.g., hydrogen bonding from cyano groups) .
Advanced: How can discrepancies in biological activity data among analogs be resolved?
Answer:
Address contradictions via:
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer studies) and protocols (e.g., MTT assay incubation for 48 hours) .
- Statistical validation : Apply ANOVA to compare IC values across replicates, ensuring p < 0.05 .
- Structural validation : Verify analogs’ purity and stereochemistry via X-ray crystallography (e.g., resolving methoxy group orientation) .
Advanced: What computational approaches predict interactions with target proteins like FPR1?
Answer:
- Molecular docking : Use Molegro Virtual Docker to model binding poses, focusing on hydrogen bonds between the acetamide carbonyl and Arg84 in FPR1 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR modeling : Correlate substituent electronegativity (e.g., cyano group’s Hammett constant) with inhibitory activity .
Basic: What are the key physicochemical properties of this compound?
Answer:
- Molecular formula : CHNO .
- Density : 1.086 g/cm .
- Boiling point : 389.5°C at 760 mmHg .
- Vapor pressure : 2.85 × 10 mmHg at 25°C .
Advanced: How do modifications at the cyanoethyl group impact pharmacokinetics?
Answer:
- Metabolic stability : Cyanoethyl groups resist cytochrome P450 oxidation, prolonging half-life .
- Toxicity : The cyano group’s electrophilicity may require masking (e.g., prodrug strategies) to mitigate off-target effects .
- Bioavailability : Lower solubility (due to high LogP) can be countered with formulation aids like cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
